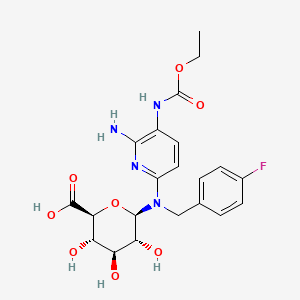

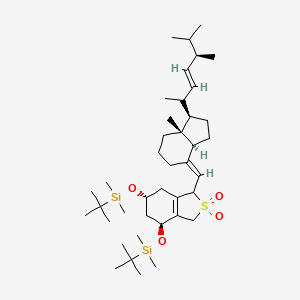

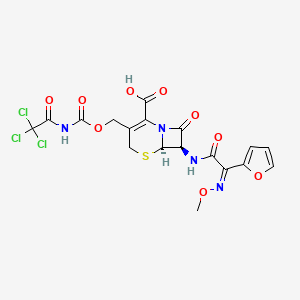

![molecular formula C43H58O6 B582838 (1R,5S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-1,7-bis[(2E)-3,7-dimethylocta-2,6-dienyl]-6,6-dimethyl-5-(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione CAS No. 147687-35-2](/img/structure/B582838.png)

(1R,5S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-1,7-bis[(2E)-3,7-dimethylocta-2,6-dienyl]-6,6-dimethyl-5-(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R,5S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-1,7-bis[(2E)-3,7-dimethylocta-2,6-dienyl]-6,6-dimethyl-5-(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione is a natural product found in Garcinia oblongifolia and Symphonia globulifera with data available.

Wissenschaftliche Forschungsanwendungen

Polymorphism and Crystal Structure

The compound exhibits polymorphism, as demonstrated in a study that crystallized it in different orthorhombic space groups. This polymorphism, characterized by a melting point of 365-366 K and a specific rotation [α]20 value of +51.94°, highlights its structural versatility and potential for various applications in scientific research (Nagalingam et al., 2013).

Keto-Enol Tautomerism and Stereochemistry

A study on the keto-enol tautomerism and stereochemistry of this compound, isolated from Garcinia brasiliensis seeds, reveals its unique chemical behavior. The hydroxyl H atom from the enolizable 2,4,10-trione moiety is linked to specific oxygen atoms, indicating a distinct resonance path. This research provides valuable insights into its chemical properties and potential applications in scientific studies (Martins et al., 2007).

Synthesis and Applications in Organic Chemistry

Research on related compounds, such as enantiospecific synthesis, demonstrates the potential applications of this compound in organic chemistry and medicinal research. The study indicates the compound's relevance as a synthon for various syntheses, highlighting its importance in the field of organic synthesis (Masoni et al., 1989).

Chiral Ligands and Metal Complexes

A study on novel chiral ligands related to this compound shows its potential in forming transition metal complexes, an important aspect in catalysis and organic synthesis. These findings suggest the compound's versatility and potential for catalytic applications (Karasik et al., 2003).

Photochemical Properties

Investigations into the photochemistry of related derivatives indicate the compound's potential for photochemical transformations. This property can be exploited in developing novel photo-responsive materials or in studying photochemical reactions (Averina et al., 2001).

Absolute Configuration and Medicinal Potential

The compound's absolute configuration, determined in a study, is crucial for understanding its medicinal properties. Its distinct stereochemistry could be important in drug design and pharmacological research (Christian et al., 2012).

Synthesis of Novel Derivatives

Research on synthesizing novel derivatives of bicyclo[3.3.1]nonane compounds, closely related to the compound , opens up possibilities for creating new materials with unique properties (Klaić et al., 2002).

Implications in Organic Synthesis

Studies on related compounds show their utility as building blocks in organic synthesis. These findings imply that the compound could be used similarly in synthetic routes, offering new pathways in chemical synthesis (Marco-Contelles et al., 2002).

Eigenschaften

CAS-Nummer |

147687-35-2 |

|---|---|

Produktname |

(1R,5S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-1,7-bis[(2E)-3,7-dimethylocta-2,6-dienyl]-6,6-dimethyl-5-(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione |

Molekularformel |

C43H58O6 |

Molekulargewicht |

670.931 |

IUPAC-Name |

(1R,5S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-1,7-bis[(2E)-3,7-dimethylocta-2,6-dienyl]-6,6-dimethyl-5-(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione |

InChI |

InChI=1S/C43H58O6/c1-27(2)13-11-15-30(7)17-19-33-26-42(23-22-31(8)16-12-14-28(3)4)38(47)36(37(46)32-18-20-34(44)35(45)25-32)39(48)43(40(42)49,41(33,9)10)24-21-29(5)6/h13-14,17-18,20-22,25,33,44-46H,11-12,15-16,19,23-24,26H2,1-10H3/b30-17+,31-22+,37-36?/t33-,42+,43-/m1/s1 |

InChI-Schlüssel |

AWADGPGGHLGLFD-FCOZMSKQSA-N |

SMILES |

CC(=CCCC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC=C(C)CCC=C(C)C)C)C |

Synonyme |

GUTTIFERONE B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

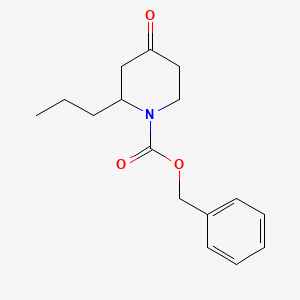

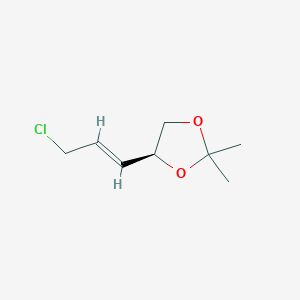

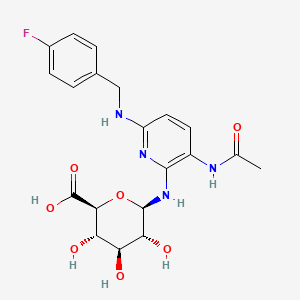

![(2S,3S,4S,5R,6R)-6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B582767.png)